Ethyl(diphenyl)phosphane;oxoniumylidynesilanide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CID 16217006 is a unique identifier in PubChem, a database of chemical information maintained by the National Institutes of Health (NIH) . This identifier refers to a specific chemical compound with the molecular formula C14H15OPSi.

PubChem provides various types of information on CID 16217006, potentially relevant to scientific research:

- Chemical Structure: PubChem allows visualization of the two-dimensional (2D) structure of the compound .

- Physicochemical Properties: Basic physicochemical properties such as melting point, boiling point, solubility, and molecular weight might be available .

- Spectra: PubChem might provide access to experimental data such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectra for identification purposes .

- Biological Activity: If the compound has been studied for its biological effects, information on its potential targets or mechanisms of action might be available .

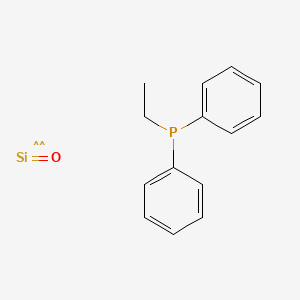

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide is a complex organophosphorus compound that contains both phosphane and silanide functionalities. Its molecular structure can be represented as CHOP, with a molecular weight of approximately 230.2421 g/mol. The compound features a phosphine oxide structure, which is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an ethyl group, along with an oxonium ion and a silanide component. This unique combination of functional groups provides it with interesting chemical properties and potential applications in various fields.

- Nucleophilic Substitution: The phosphane can act as a nucleophile, reacting with electrophiles such as alkyl halides to form new carbon-phosphorus bonds.

- Oxidation: The phosphine moiety can be oxidized to phosphine oxides or phosphonic acids under appropriate conditions, often using oxidizing agents like hydrogen peroxide or peracids.

- Coordination Chemistry: The compound may also coordinate with transition metals, forming complexes that can be useful in catalysis.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

The synthesis of Ethyl(diphenyl)phosphane;oxoniumylidynesilanide typically involves several steps:

- Preparation of Diphenylphosphine: This can be achieved through the reaction of phosphorus trichloride with diphenylzinc or other suitable precursors.

- Formation of Phosphonium Salt: The diphenylphosphine can be treated with an alkyl halide (e.g., ethyl iodide) to produce the corresponding phosphonium salt.

- Silanide Formation: The introduction of the silanide functionality may involve reacting the phosphonium salt with silanides or silanes under controlled conditions.

These methods allow for the efficient production of the desired organophosphorus compound.

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide has potential applications in various fields:

- Catalysis: Its unique structure allows it to act as a catalyst in organic reactions, particularly those involving nucleophilic substitutions.

- Material Science: The compound may be used in the development of new materials due to its phosphorous content, which can influence material properties.

- Pharmaceuticals: Given its potential biological activity, it could serve as a lead compound for drug development targeting specific diseases.

Interaction studies involving Ethyl(diphenyl)phosphane;oxoniumylidynesilanide focus on its reactivity and compatibility with other chemical species. These studies typically assess:

- Reactivity with Biological Molecules: Understanding how this compound interacts with proteins or nucleic acids could provide insights into its potential therapeutic applications.

- Stability in Various Conditions: Evaluating how environmental factors (pH, temperature) affect its stability and reactivity is crucial for practical applications.

Such studies are essential for determining the safety and efficacy of this compound in real-world applications.

Several compounds exhibit structural or functional similarities to Ethyl(diphenyl)phosphane;oxoniumylidynesilanide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine oxide | Phosphine oxide | Commonly used as a ligand in coordination chemistry. |

| Triphenylphosphine | Phosphine | Known for its stability and use in catalysis. |

| Dimethylphenylphosphine | Phosphine | More soluble in organic solvents compared to others. |

Uniqueness

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide stands out due to its combination of both oxonium and silanide functionalities, which may impart distinct reactivity patterns not observed in other similar compounds. This uniqueness opens avenues for novel applications in organic synthesis and materials science that other compounds may not offer.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant